methyl 5-(4-bromophenyl)-1H-pyrrole-2-carboxylate
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Overview
Description
methyl 5-(4-bromophenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a bromophenyl group attached to the pyrrole ring, which is further esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(4-bromophenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 4-bromobenzaldehyde with pyrrole in the presence of a suitable catalyst. The resulting intermediate is then subjected to esterification using methanol and an acid catalyst such as sulfuric acid . The reaction conditions often require refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
methyl 5-(4-bromophenyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce phenyl derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
methyl 5-(4-bromophenyl)-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 5-(4-bromophenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Similar in structure but lacks the pyrrole ring.
5-(4-Bromophenyl)-1H-pyrazole: Contains a pyrazole ring instead of a pyrrole ring.
4-Bromophenylhydrazine: Features a hydrazine group instead of a carboxylic acid ester.
Uniqueness
methyl 5-(4-bromophenyl)-1H-pyrrole-2-carboxylate is unique due to the combination of the bromophenyl group and the pyrrole ring, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H10BrNO2 |
---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
methyl 5-(4-bromophenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H10BrNO2/c1-16-12(15)11-7-6-10(14-11)8-2-4-9(13)5-3-8/h2-7,14H,1H3 |
InChI Key |
YMYLHOZCYILOEJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(N1)C2=CC=C(C=C2)Br |
Canonical SMILES |
COC(=O)C1=CC=C(N1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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